(+)-4'-Methyltartranilic acid

Description

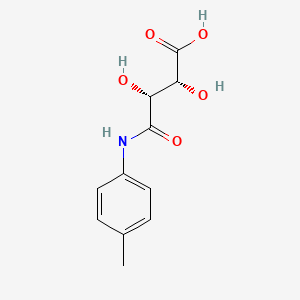

(+)-4'-Methyltartranilic acid is a chiral organic compound belonging to the tartranilic acid family, characterized by a (2R,3R)-configured stereochemistry. Its IUPAC name is (2R,3R)-4-[(4-methylphenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid, with the molecular formula C₁₁H₁₃NO₅ (inferred from structural analogs). The compound features:

- A methyl group at the 4'-position of the phenyl ring.

- Two hydroxyl groups and a carboxylic acid moiety, contributing to its polarity and acidity.

- A stereochemically defined backbone, critical for interactions in chiral environments.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDOKFGWPFCPJ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-79-7 | |

| Record name | 206761-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-4’-Methyltartranilic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl-substituted aromatic compounds.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carboxylic acid group. Common reagents include sulfuric acid, hydrochloric acid, and sodium hydroxide.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (+)-4’-Methyltartranilic acid may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(+)-4’-Methyltartranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(+)-4’-Methyltartranilic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (+)-4’-Methyltartranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Physicochemical Properties

Key Observations :

- The nitro group significantly increases acidity of the carboxylic acid due to its electron-withdrawing nature, making (+)-4'-Nitrotartranilic acid more reactive in acid-base reactions .

- The fluorine substituent enhances metabolic stability and bioavailability, a trait valuable in medicinal chemistry .

Biological Activity

(+)-4'-Methyltartranilic acid, also known as 4'-methyltartranilic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₁O₅, with a molecular weight of approximately 233.23 g/mol. Its structure includes functional groups that are significant for its biological activity, particularly the carboxylic acid and amine functionalities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of tartranilic acids found that certain modifications can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

-

Case Study on Antibacterial Activity :

- Objective : To assess the antibacterial efficacy of this compound.

- Findings : The compound demonstrated significant inhibition of bacterial growth in a concentration-dependent manner against Staphylococcus aureus and Escherichia coli.

- : This suggests potential for development as an antibacterial agent in clinical settings.

-

Case Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Findings : Treatment with this compound led to a reduction in cell viability and increased markers of apoptosis in breast cancer cells.

- : Indicates promise for further development as a therapeutic agent in oncology.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect intracellular signaling pathways that regulate apoptosis and cell cycle progression.

Data Summary Table

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (cell lines, incubation time). Use standardized protocols (e.g., MTT assay for cytotoxicity) and orthogonal methods (e.g., SPR for binding kinetics). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and systemic biases .

Q. How can computational models predict the compound’s interactions with non-target proteins in drug design?

- Methodological Answer : Use QSAR models trained on structural descriptors (logP, polar surface area). Molecular dynamics (MD) simulations (AMBER/CHARMM) map interaction trajectories. Validate with SPR or ITC to measure off-target binding. Cross-validate with cryo-EM for structural insights .

Methodological Challenges & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ with 95% confidence intervals. Bootstrap resampling addresses small sample sizes. Report R² and goodness-of-fit metrics (AIC/BIC) for model robustness .

Q. How should researchers address batch-to-batch variability in enantiomeric excess (EE) measurements?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to identify critical process parameters (CPPs). Monitor EE via chiral HPLC with internal standards (e.g., racemic mixtures). Apply multivariate analysis (PCA) to correlate variability with CPPs .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of negative or inconclusive results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.